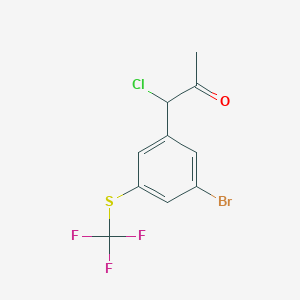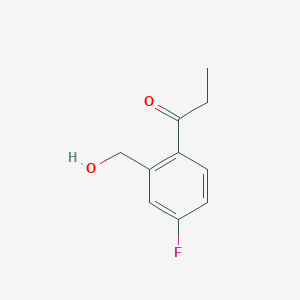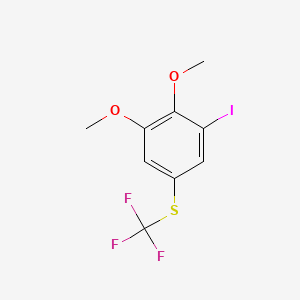
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S This compound is characterized by the presence of methoxy, iodine, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a pre-formed aromatic ring. One common method involves the reaction of 1,2-dimethoxy-3-iodobenzene with a trifluoromethylthiolating reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst such as silver trifluoromethanesulfonate (AgOTf) and a base like potassium carbonate (K2CO3) in an appropriate solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfur-containing compounds.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethyl)benzene
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethylsulfonyl)benzene
Uniqueness
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.
Propriétés
Formule moléculaire |
C9H8F3IO2S |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
1-iodo-2,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-7-4-5(16-9(10,11)12)3-6(13)8(7)15-2/h3-4H,1-2H3 |
Clé InChI |
XRPWVBOSWXWISG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)SC(F)(F)F)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


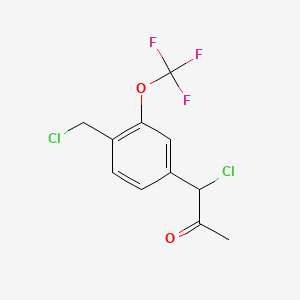
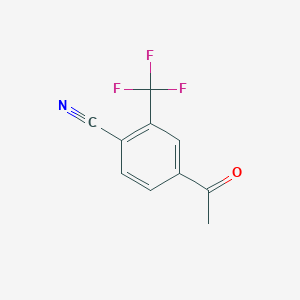
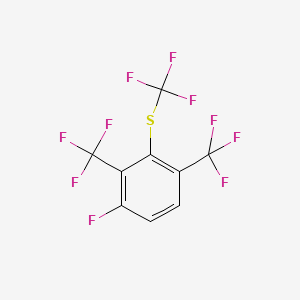
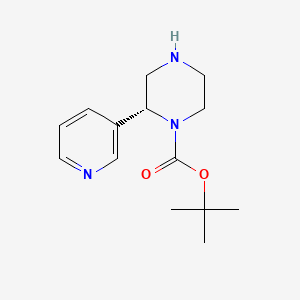
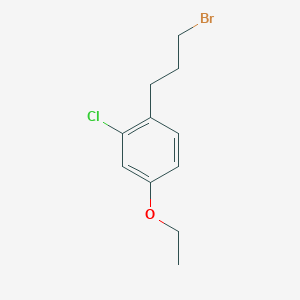

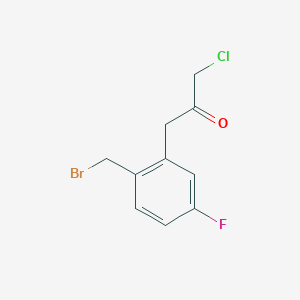
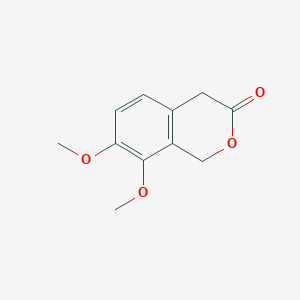


![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
